molecular formula C7H8N2O3 B1514533 3-Nitro-6-hydroxy-2,4-dimethylpyridine CAS No. 22934-24-3

3-Nitro-6-hydroxy-2,4-dimethylpyridine

Cat. No.: B1514533
CAS No.: 22934-24-3
M. Wt: 168.15 g/mol
InChI Key: TYBJZGHCXBZQJD-UHFFFAOYSA-N
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Description

3-Nitro-6-hydroxy-2,4-dimethylpyridine is a chemical compound belonging to the pyridine family, characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-hydroxy-2,4-dimethylpyridine typically involves the nitration of 2,4-dimethylpyridine followed by hydroxylation. The nitration reaction is usually carried out using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The hydroxylation step can be achieved using various oxidizing agents, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-6-hydroxy-2,4-dimethylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions may involve nucleophiles such as ammonia (NH3) or halides (e.g., chlorine, bromine).

Major Products Formed:

  • Oxidation: Formation of corresponding nitrates or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted pyridines or halogenated derivatives.

Scientific Research Applications

3-Nitro-6-hydroxy-2,4-dimethylpyridine has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

3-Nitro-6-hydroxy-2,4-dimethylpyridine is structurally similar to other pyridine derivatives, such as 2,6-dihydroxy-3,4-dimethylpyridine and 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile. its unique combination of nitro and hydroxyl groups sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2,6-Dihydroxy-3,4-dimethylpyridine

  • 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile

Properties

IUPAC Name

4,6-dimethyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-6(10)8-5(2)7(4)9(11)12/h3H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBJZGHCXBZQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20780953
Record name 4,6-Dimethyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20780953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-24-3
Record name 4,6-Dimethyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20780953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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